Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-
Description
Phosphinic acid derivatives are a class of organophosphorus compounds characterized by a P–H bond and versatile substituents that modulate their chemical and biological properties. The compound phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- features a phenyl group, a benzylamino (phenylmethylamino) moiety, and a 2-pyridinylmethyl group attached to the phosphorus center. This structural complexity confers unique reactivity, enabling applications in catalysis, materials science, and medicinal chemistry. The pyridinyl and benzylamino groups introduce hydrogen-bonding and π-π stacking capabilities, while the phenyl group enhances lipophilicity .
Properties
CAS No. |
653565-01-6 |
|---|---|
Molecular Formula |
C19H19N2O2P |
Molecular Weight |
338.3 g/mol |
IUPAC Name |
[(benzylamino)-pyridin-2-ylmethyl]-phenylphosphinic acid |
InChI |
InChI=1S/C19H19N2O2P/c22-24(23,17-11-5-2-6-12-17)19(18-13-7-8-14-20-18)21-15-16-9-3-1-4-10-16/h1-14,19,21H,15H2,(H,22,23) |
InChI Key |
KBFFGLYTLUYFCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(C2=CC=CC=N2)P(=O)(C3=CC=CC=C3)O |
Origin of Product |
United States |
Preparation Methods
Imine Synthesis
The first step involves condensing 2-pyridinecarboxaldehyde with benzylamine to form the corresponding imine (N-benzyl-2-pyridinylmethylimine ). This reaction is typically conducted in dichloromethane or methanol under anhydrous conditions, with the water byproduct removed using molecular sieves or sodium sulfate.
- Reactants : 2-Pyridinecarboxaldehyde (25 mmol), benzylamine (25 mmol).
- Conditions : Stirred at room temperature for 1 hour, followed by solvent removal in vacuo.
- Yield : >95% (crude imine used without purification).
Phosphinic Acid Addition
The imine undergoes nucleophilic addition with ethyl phenyl-H-phosphinate in the presence of bromotrimethylsilane (TMSBr) as a catalyst. This step forms the phosphinic ester intermediate, which is subsequently hydrolyzed to the free phosphinic acid.
- Reactants : Imine (1.0 mmol), ethyl phenyl-H-phosphinate (1.2 equiv), TMSBr (1.5 equiv).
- Solvent : Dichloromethane or toluene.
- Temperature : 80–100°C under microwave irradiation (1.5–3 hours) or conventional heating (12–24 hours).
- Workup : Hydrolysis with 2 M HCl or NaOH to cleave the ethyl ester.
- Yield : 65–92% after column chromatography.
Key Observations :
- Microwave irradiation significantly reduces reaction time (from 24 hours to 1.5 hours).
- Diastereomeric mixtures are typically obtained but can be resolved via crystallization or chromatographic methods.
Alternative Methods
Kabachnik–Fields Condensation
While less efficient for this specific compound, the Kabachnik–Fields reaction offers a one-pot alternative. However, competing side reactions (e.g., oxidation of phosphinic acid to phosphonic acid) often necessitate stringent anhydrous conditions.
- Reactants : 2-Pyridinecarboxaldehyde (1.0 equiv), benzylamine (1.0 equiv), phenyl-H-phosphinic acid (1.0 equiv).
- Catalyst : Wet acetic acid (10% H2O).
- Conditions : Reflux at 80°C for 48 hours.
- Yield : <50% (lower due to by-product formation).
Reductive Amination
A less common approach involves reductive amination of 2-pyridinecarboxaldehyde with benzylamine in the presence of a phosphinic acid derivative. This method is limited by the need for specialized reducing agents (e.g., NaBH3CN) and lower stereocontrol.
Experimental Data and Optimization
| Method | Conditions | Yield | Diastereomer Ratio | Reference |
|---|---|---|---|---|
| Aza-Pudovik (MW) | 100°C, 1.5 h, TMSBr | 92% | 1:1 | |
| Aza-Pudovik (Thermal) | 80°C, 24 h, TMSBr | 76% | 1:1 | |
| Kabachnik–Fields | 80°C, 48 h, AcOH/H2O | 45% | N/A |
Analytical Characterization
- 31P NMR : Single peak at δ 35–40 ppm, confirming the phosphinic acid structure.
- 1H/13C NMR : Distinct signals for the pyridinyl (δ 8.2–8.6 ppm), benzylamino (δ 4.3–4.5 ppm), and phenyl groups (δ 7.2–7.5 ppm).
- HRMS : Molecular ion peak consistent with [M−H]⁻ (exact mass: 367.12 g/mol).
Challenges and Considerations
- Diastereoselectivity : The aza-Pudovik reaction produces racemic mixtures, necessitating chiral catalysts or resolution techniques for enantiopure products.
- By-Product Formation : Oxidation of phosphinic acid to phosphonic acid derivatives occurs under aerobic conditions, requiring inert atmospheres (N2/Ar).
- Scale-Up Limitations : Microwave-assisted methods face scalability issues due to equipment constraints.
Chemical Reactions Analysis
Types of Reactions
Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids.
Reduction: Reduction reactions can convert the phosphinic acid group to phosphine derivatives.
Substitution: The phenyl and pyridinyl groups can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane, trialkyl phosphites, and various oxidizing and reducing agents. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions include various phosphonic and phosphine derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by the presence of a phosphinic acid moiety linked to a pyridine derivative through an amino group. Its molecular structure contributes to its reactivity, particularly in nucleophilic substitution reactions where the phosphorus atom can act as a Lewis acid. The presence of the amino group allows for further derivatization, enhancing its potential applications.
Medicinal Chemistry Applications
Phosphinic acid derivatives are recognized for their diverse biological activities, making them valuable in drug discovery and development. Key applications include:
- Antiviral Agents : Some phosphinic acids have demonstrated effectiveness against viruses such as herpes simplex virus and HIV, serving as potential therapeutic agents .
- Anticancer Properties : Compounds derived from phosphinic acids have shown promise in inhibiting cancer cell proliferation. Their structural diversity allows for the design of targeted therapies against various types of cancer .
- Anti-inflammatory and Antimicrobial Activities : These compounds exhibit significant anti-inflammatory properties, which can be harnessed for treating inflammatory diseases. Additionally, their antimicrobial activities make them suitable candidates for developing new antibiotics .
Agricultural Applications
In agriculture, phosphinic acids play a crucial role as plant growth regulators and fungicides:
- Plant Growth Regulation : Certain phosphinic acid derivatives enhance plant growth by modulating hormone levels and improving nutrient uptake .
- Fungicidal Properties : The compound has been utilized in developing fungicides that target specific fungal pathogens, thereby protecting crops from diseases while minimizing environmental impact .
Comparative Analysis of Related Compounds
To better understand the uniqueness of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]-, a comparison with similar compounds is useful:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Amino(phenyl)methylphosphonic acid | Contains an amino group and phenyl moiety | Known for its application in agriculture |
| (3-Amino-2-phenyl-propyl)-phosphinic acid | Propyl chain with an amino group | Exhibits different biological activities compared to phosphinic acids |
| 2-Pyridylmethyl(N-benzylamino)phenylphosphinic acid | Pyridine ring attached to a benzylamino group | Potentially more selective in targeting specific enzymes |
This table illustrates that while these compounds share similar functional groups or structural motifs, their unique combinations lead to distinct chemical behaviors and applications.
Case Study 1: Antiviral Activity
A study demonstrated that certain phosphinic acid derivatives effectively inhibit the replication of herpes simplex virus by interfering with viral DNA synthesis. This highlights their potential as antiviral agents in clinical settings.
Case Study 2: Anticancer Research
Research involving phosphinic acid derivatives showed promising results in reducing tumor growth in animal models of leukemia. These findings suggest that these compounds could be developed into effective cancer therapies.
Case Study 3: Agricultural Efficacy
Field trials indicated that phosphinic acid-based fungicides significantly reduced the incidence of fungal infections in crops like wheat and corn, showcasing their practical agricultural applications.
Mechanism of Action
The mechanism of action of phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a bioisostere, mimicking the behavior of natural substrates in biological systems. This allows it to inhibit enzymes or disrupt metabolic pathways, leading to its biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Phosphinic Acid Derivatives
Structural Analogues and Substituent Effects
The pharmacological and catalytic efficacy of phosphinic acids is heavily influenced by substituent chemistry. Below is a comparative analysis with key analogues:
Table 1: Comparative Properties of Phosphinic Acid Derivatives
Mechanistic and Functional Insights
- Catalytic Activity: The target compound’s pyridinyl group may act as a Lewis base (via N-coordination) in multi-component reactions (e.g., Ugi), similar to phenyl phosphinic acid’s role in protonating imines . Its benzylamino group could stabilize intermediates through hydrogen bonding, enhancing catalytic efficiency over simpler analogues like phenylphosphinic acid. In contrast, 2-carboxyethylphenylphosphinic acid outperforms phenylphosphinic acid in sol-gel synthesis due to its carboxylate group, which facilitates coordination with metal ions (e.g., Zr⁴⁺) in hybrid materials .
- Pharmacological Activity: The 4-phenylbutyl-proline derivative (ACE inhibitor) demonstrates prolonged bioavailability, attributed to the 4-phenylbutyl group’s lipophilicity and proline’s conformational rigidity . CGP55845 (GABAB antagonist) achieves high potency via dichlorophenyl and aminohydroxypropyl groups, which optimize receptor binding and metabolic stability. The target compound’s pyridinylmethyl substituent may similarly enhance selectivity for neurological targets .
Biological Activity
Phosphinic acid derivatives have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the compound Phosphinic acid, phenyl[[(phenylmethyl)amino]-2-pyridinylmethyl] , exploring its biological activity, synthesis, structure-activity relationships, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by a phosphinic acid moiety linked to a phenyl group and a pyridinylmethyl structure through an amino group. Its molecular formula is with a molecular weight of approximately 338.34 g/mol. The presence of both the phosphinic acid and pyridine functionalities suggests potential reactivity in biological systems.
Anticancer Properties
Research has shown that phosphinic acid derivatives exhibit promising anticancer properties. For instance, studies focusing on similar compounds have demonstrated their ability to induce apoptosis in various cancer cell lines, including osteosarcoma cells. A notable study evaluated the effects of a related phosphinic acid derivative (2-carboxyethylphenylphosphinic acid) on SAOS-2 osteosarcoma cells, reporting a significant reduction in cell viability (approximately 55%) at higher concentrations (5 mM), alongside notable morphological changes and gene expression modulation linked to apoptosis pathways .
The mechanisms underlying the biological activity of phosphinic acids often involve modulation of enzyme activity. Phosphinic acids can act as inhibitors of metalloproteinases and other enzymes involved in tumor progression. They mimic the transition state of substrates, thus inhibiting enzyme function and leading to reduced tumor cell proliferation .
Synthesis
The synthesis of phosphinic acid derivatives typically involves several methods, including nucleophilic substitution reactions where the phosphorus atom acts as a Lewis acid. The synthetic pathways can vary based on the desired substituents on the phenyl and pyridine rings, allowing for the development of compounds with tailored biological activities.
Structure-Activity Relationship (SAR)
A comparative analysis of phosphinic acid derivatives reveals that variations in the substituents on the phenyl and pyridine rings significantly affect their biological properties. For example:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| Amino(phenyl)methylphosphonic acid | Contains an amino group and phenyl moiety | Known for its application in agriculture |
| (3-Amino-2-phenyl-propyl)-phosphinic acid | Propyl chain with an amino group | Exhibits different biological activities compared to others |
| 2-Pyridylmethyl(N-benzylamino)phenylphosphinic acid | Pyridine ring attached to a benzylamino group | Potentially more selective in targeting specific enzymes |
This table illustrates how minor structural changes can lead to significant differences in biological activity, emphasizing the importance of SAR studies in drug design.
Case Studies
- Osteosarcoma Treatment : A study investigated the anti-neoplastic potential of phosphinic acid derivatives on human osteosarcoma cells (SAOS-2). Results indicated that these compounds could effectively reduce cell viability while promoting apoptosis, making them candidates for further research in cancer therapy .
- Enzyme Inhibition : Phosphinic acids have been studied for their role as enzyme inhibitors, particularly against metalloproteinases involved in cancer metastasis. These compounds serve as effective tools for understanding enzyme mechanisms and developing targeted therapies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
